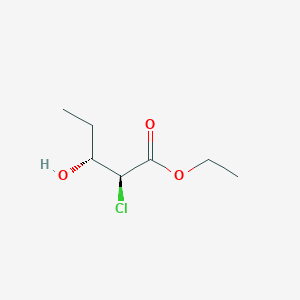
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine is a peptide compound composed of six amino acids: proline, histidine, serine, cysteine, asparagine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-asparagine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-cysteine, L-serine, L-histidine, and L-proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., bacteria) to produce the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid modification.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from reduced cysteine residues.
Substitution: Modified peptide with substituted amino acid residues.
Scientific Research Applications
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or inducing conformational changes. The pathways involved may include signal transduction, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine: A similar peptide with an additional isoleucine residue.
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-tyrosine: A similar peptide with a tyrosine residue instead of the second serine.
Uniqueness
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This structural feature can significantly impact its stability, folding, and biological activity compared to other similar peptides.
Properties
CAS No. |
915775-37-0 |
|---|---|
Molecular Formula |
C24H37N9O10S |
Molecular Weight |
643.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H37N9O10S/c25-18(36)5-14(21(39)32-16(8-35)24(42)43)30-23(41)17(9-44)33-22(40)15(7-34)31-20(38)13(4-11-6-26-10-28-11)29-19(37)12-2-1-3-27-12/h6,10,12-17,27,34-35,44H,1-5,7-9H2,(H2,25,36)(H,26,28)(H,29,37)(H,30,41)(H,31,38)(H,32,39)(H,33,40)(H,42,43)/t12-,13-,14-,15-,16-,17-/m0/s1 |
InChI Key |
JDBWKZXRYXVJJC-UYLCUJDWSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)
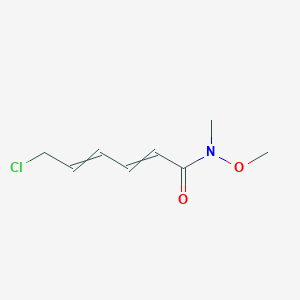
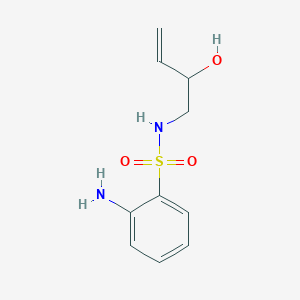
![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
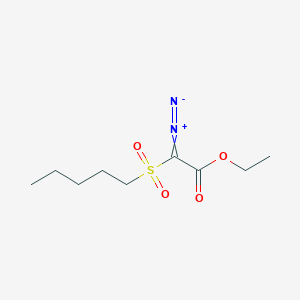
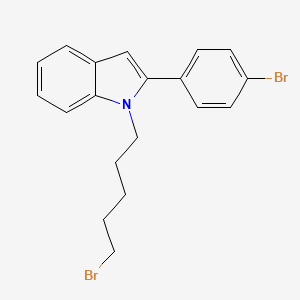
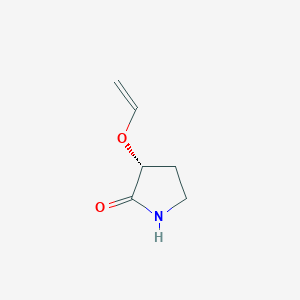
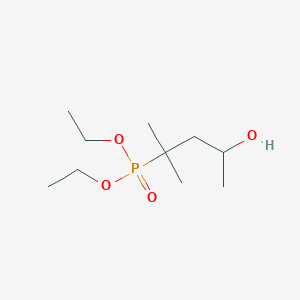
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
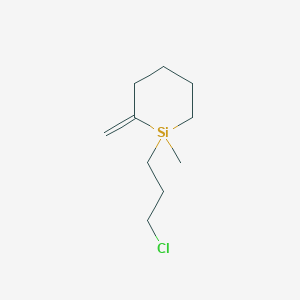
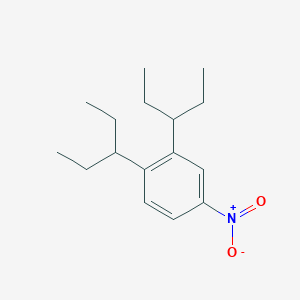
methanone](/img/structure/B14195094.png)
